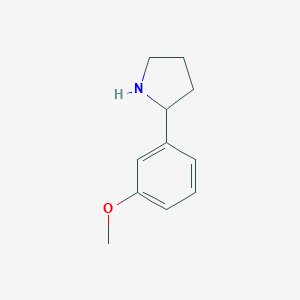

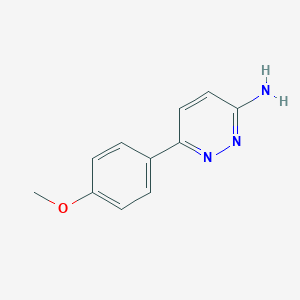

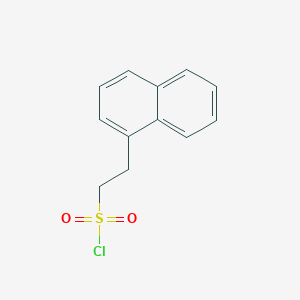

![molecular formula C21H21FN2O4S B028149 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid CAS No. 627865-18-3](/img/structure/B28149.png)

2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

CAY10471 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of CRTH2 in allergic responses and to develop potential therapeutic agents for conditions such as asthma, rhinitis, and other inflammatory diseases . Additionally, CAY10471 has been investigated for its potential renoprotective effects in models of kidney fibrosis .

Mechanism of Action

CAY10471 exerts its effects by selectively binding to the CRTH2 receptor, thereby blocking the interaction between prostaglandin D2 and the receptor. This inhibition prevents the recruitment of T helper type 2 cells and other leukocytes to sites of inflammation, reducing the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 . The molecular targets involved include the CRTH2 receptor and downstream signaling pathways, such as the p38 mitogen-activated protein kinase pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10471 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydrocarbazole core, followed by the introduction of the sulfonylmethylamino group and the acetic acid moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The final product is obtained as a crystalline solid with a purity of over 95% .

Industrial Production Methods

While specific industrial production methods for CAY10471 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

CAY10471 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonylmethylamino group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonylmethylamino group can yield sulfonic acids, while reduction can lead to the formation of amines.

Comparison with Similar Compounds

Similar Compounds

Fevipiprant: Another CRTH2 antagonist that has been studied for its potential in treating asthma and other inflammatory conditions

Ramatroban: A dual antagonist of the thromboxane A2 receptor and CRTH2, used in the treatment of allergic rhinitis.

Uniqueness

CAY10471 is unique in its high selectivity and potency for the CRTH2 receptor, with a binding affinity significantly higher than that of other similar compounds. This high selectivity reduces the likelihood of off-target effects, making it a valuable tool for studying the specific role of CRTH2 in various biological processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid can be achieved through a multi-step reaction pathway that involves the protection of functional groups, coupling, and deprotection reactions.", "Starting Materials": ["4-Fluoroaniline", "2-Acetyl-1,2,3,4-tetrahydrocarbazole", "Acetic anhydride", "Methanesulfonic acid", "Diisopropylethylamine", "Sulfonyl chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water"], "Reaction": ["Step 1: Protection of 4-Fluoroaniline by reaction with acetic anhydride and methanesulfonic acid to form N-acetyl-4-fluoroaniline", "Step 2: Coupling of N-acetyl-4-fluoroaniline with 2-acetyl-1,2,3,4-tetrahydrocarbazole using diisopropylethylamine as a catalyst to form 2-[3-(acetylamino)-1,2,3,4-tetrahydrocarbazol-9-yl]aniline", "Step 3: Protection of the primary amine group of 2-[3-(acetylamino)-1,2,3,4-tetrahydrocarbazol-9-yl]aniline by reaction with sulfonyl chloride and diisopropylethylamine to form 2-[3-(sulfonylchloride)-1,2,3,4-tetrahydrocarbazol-9-yl]aniline", "Step 4: Deprotection of the protected primary amine group by reaction with sodium bicarbonate and water to form 2-[3-(sulfonylethylamino)-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid", "Step 5: Final deprotection of the N-acetyl group by reaction with ethyl acetate and methanol to form 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid"] } | |

CAS RN |

627865-18-3 |

Molecular Formula |

C21H21FN2O4S |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[3-[(4-fluorophenyl)sulfonylmethylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid |

InChI |

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)13-23-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24(20)12-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26) |

InChI Key |

IFYRREHFPGQJQR-UHFFFAOYSA-N |

SMILES |

CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CC2=C(CC1NCS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CC(=O)O |

synonyms |

CAY 10471 CAY-10471 CAY10471 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

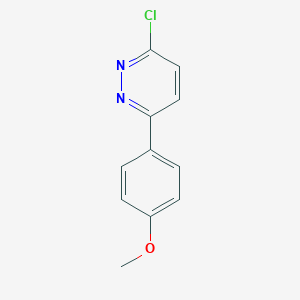

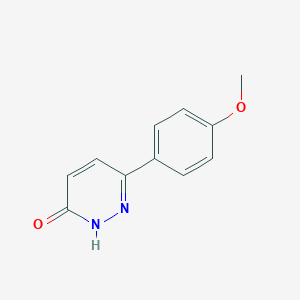

![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)

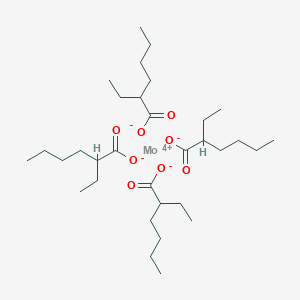

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)